

A Technical Guide to 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8)

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperazine

Cat. No.: B178656

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)piperazine, commonly known as pCPP or 4-CPP, is a chemical compound belonging to the phenylpiperazine class.^{[1][2]} Identified by the CAS number 38212-33-8, this substance holds significant interest in diverse scientific fields.^{[1][2][3][4][5][6][7]} It is recognized as a psychoactive compound with serotonergic effects and is encountered as a recreational drug, making it relevant in forensic and toxicological studies.^{[1][2]} Concurrently, it serves as a crucial building block and intermediate in the synthesis of various Central Nervous System (CNS) drugs, including anxiolytics, antidepressants, and antipsychotics.^{[4][8]} This guide provides an in-depth technical overview of its properties, synthesis, analysis, pharmacology, and applications for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of **1-(4-Chlorophenyl)piperazine** are summarized below. It typically presents as a white to light yellow crystalline solid.^{[1][4][5]}

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	38212-33-8	[1][2][3][4][5]
Molecular Formula	C ₁₀ H ₁₃ ClN ₂	[1][4][5][6][7]
Molecular Weight	196.68 g/mol	[5][6][7]
Appearance	Crystalline solid	[1][5]
Melting Point	76-79 °C	[4][5]
Boiling Point	113 °C at 0.27 mmHg	[4]
Purity	≥98.0% (GC)	[1][5]
UV λ _{max}	258 nm	[1]
SMILES	<chem>ClC1=CC=C(N2CCNCC2)C=C1</chem>	[1][5]

| InChI Key | UNEIHNMKASENIG-UHFFFAOYSA-N |[1][5][6] |

Table 2: Solubility Data

Solvent	Concentration	Reference(s)
DMF	30 mg/mL	[1]
DMSO	30 mg/mL	[1]
Ethanol	30 mg/mL	[1]
Water	Soluble	[4]

| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL |[1] |

Table 3: Key Spectroscopic Data (FT-IR/Raman)

Vibration Mode	Wavenumber (cm ⁻¹) - IR Spectrum	Wavenumber (cm ⁻¹) - Raman Spectrum	Reference(s)
N-H Stretch	3099	3184	[9]

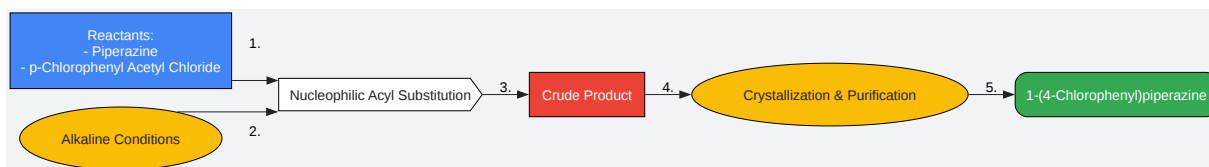
| Aromatic C-H Stretch | 3097, 3062, 3043 | 3124, 3072, 3034 [[9] |

Synthesis and Manufacturing

The synthesis of **1-(4-Chlorophenyl)piperazine** is critical for its application as a pharmaceutical intermediate. Custom synthesis services are also available for producing derivatives with specific impurity profiles or modified structures for structure-activity relationship (SAR) studies.[10]

General Synthesis Protocol

A common method for preparing **1-(4-Chlorophenyl)piperazine** involves the reaction of piperazine with a p-chlorophenyl-containing acyl chloride, such as p-chlorophenyl carbonyl chloride or p-chlorophenyl acetyl chloride.[4] The reaction is conducted under alkaline conditions, and the final product is typically purified through crystallization.[4]

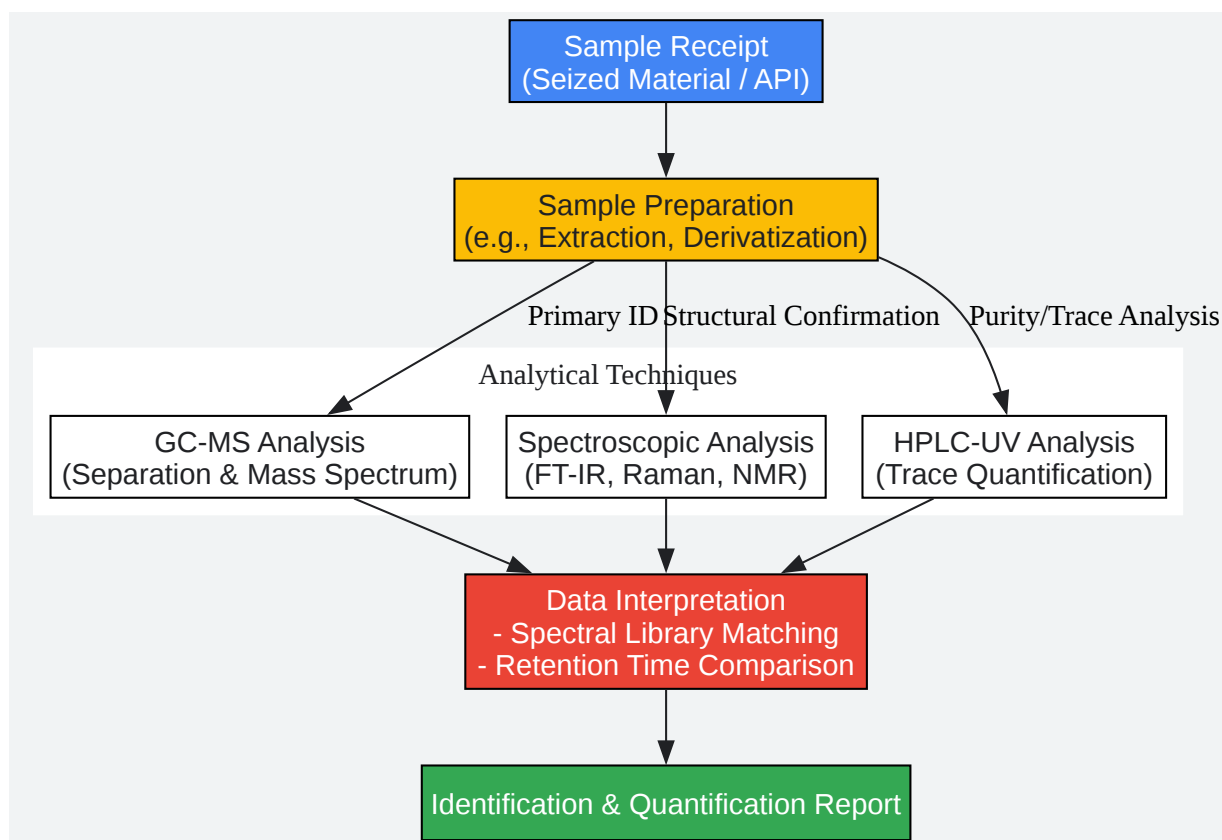


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General synthesis workflow for **1-(4-Chlorophenyl)piperazine**.

Analytical Methodologies

Accurate identification and quantification of **1-(4-Chlorophenyl)piperazine** are essential for both quality control in pharmaceutical manufacturing and forensic analysis. The United Nations Office on Drugs and Crime (UNODC) recommends that the identification of controlled substances should be based on at least two uncorrelated analytical parameters.[3]



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Typical analytical workflow for substance identification.

Spectroscopic Analysis

Spectroscopic techniques like Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of **1-(4-Chlorophenyl)piperazine**. [9][11]

This protocol is based on a published spectroscopic study of the compound. [9]

- **Sample Preparation:** The **1-(4-Chlorophenyl)piperazine** sample, used as received from the supplier, is prepared for FT-IR analysis using the KBr pellet technique.
- **FT-IR Spectroscopy:** The FT-IR spectrum is recorded in the 4000–400 cm^{-1} region using an instrument such as a Bruker Optics IFS66v/s FT-IR spectrometer.
- **Raman Spectroscopy:** The Raman spectrum is recorded over the same spectral region (4000–400 cm^{-1}) using a spectrometer like a Renishaw inVia Raman microscope with a 532 nm laser for excitation.
- **Data Analysis:** The resulting spectra are analyzed to identify characteristic vibrational bands corresponding to the functional groups of the molecule, such as N-H and aromatic C-H stretches.^[9]

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying piperazines in forensic samples.^{[3][12]} For quantifying trace amounts in Active Pharmaceutical Ingredients (APIs), High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization is employed.^[13]

This protocol is adapted from a method for detecting designer piperazines in urine specimens.^[12]

- **Sample Preparation:** To a 1.0 mL urine sample, add an internal standard (e.g., 1-(3-chlorophenyl)piperazine, mCPP).
- **Alkalinization:** Add four drops of concentrated potassium hydroxide (KOH) to the sample.
- **Liquid-Liquid Extraction:** Add 4 mL of n-butyl chloride, vortex for 5 minutes, and centrifuge at 3000 rpm for 5 minutes.
- **Evaporation:** Transfer the upper organic layer to a new tube, add 25 μL of 1% methanolic HCl, and evaporate to dryness under a stream of nitrogen at 40 °C.
- **Reconstitution:** Reconstitute the dried extract in 50 μL of acetonitrile for analysis.

- GC-MS Analysis: Operate the GC-MS in full scan mode (e.g., m/z 42-450). Identification is based on the retention time matching that of a standard (within $\pm 2\%$) and the mass spectrum matching a reference library spectrum with a high-quality index (>90).[\[12\]](#)

This protocol outlines a method for detecting trace levels of piperazine in an API via derivatization.[\[13\]](#)

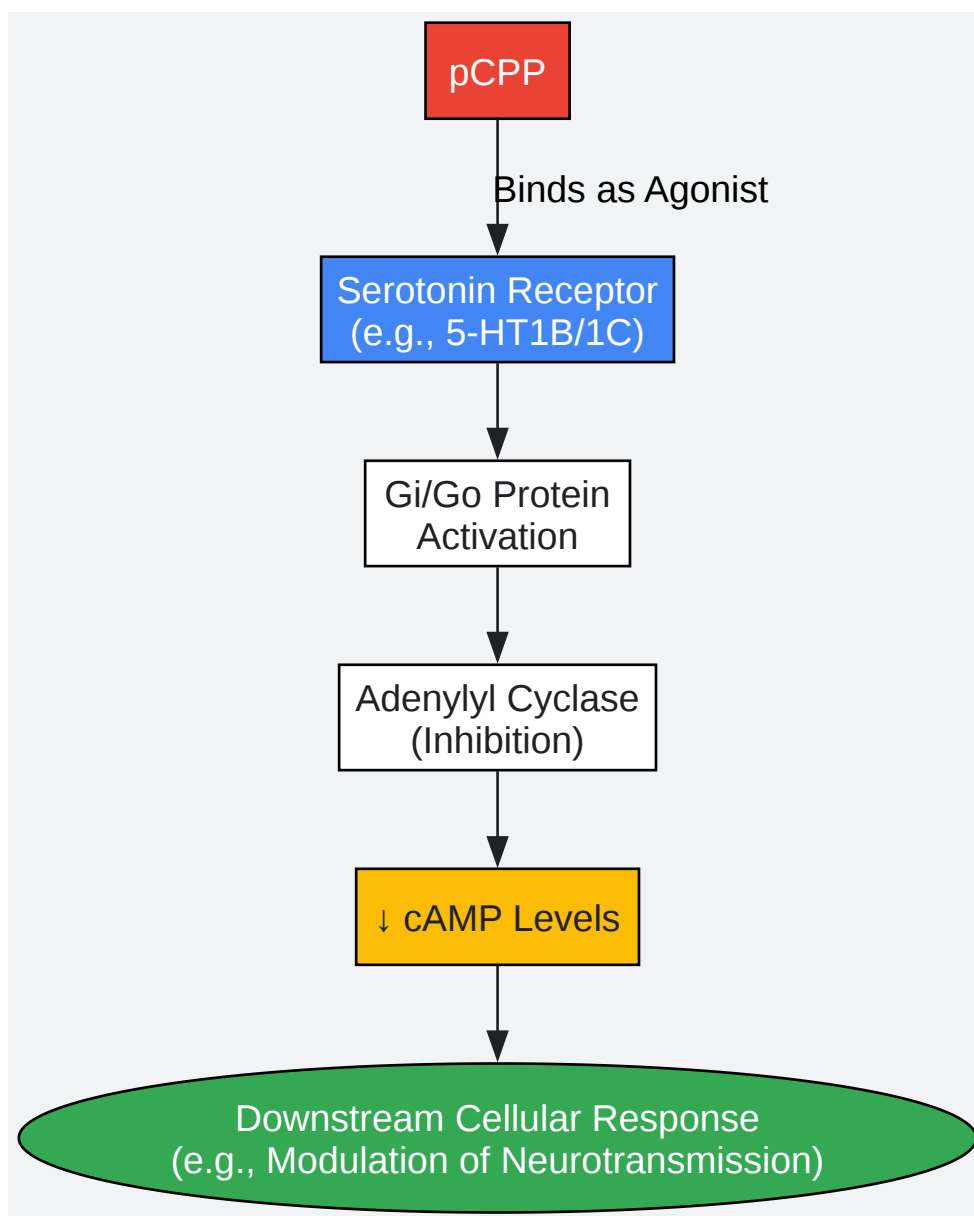
- Derivatization: React the sample containing piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl). This reaction forms a stable, UV-active derivative.
- Chromatography: Analyze the derivatized sample using a standard HPLC system with a UV detector.
- Validation: The method should be validated for limit of detection (LOD), limit of quantification (LOQ), accuracy, linearity, and precision. This approach allows for the detection of piperazine at parts-per-million (ppm) levels without interference from the main API.[\[13\]](#)

Pharmacology and Mechanism of Action

1-(4-Chlorophenyl)piperazine is a psychoactive drug that produces its effects primarily through interaction with the serotonergic system.[\[1\]](#)[\[2\]](#)

Serotonergic Activity

Research has demonstrated that pCPP functions as a non-selective serotonin receptor agonist and/or a serotonin releasing agent.[\[2\]](#) Its action as a 5-HT receptor agonist is a key aspect of its pharmacological profile.[\[14\]](#) Studies on related piperazine agonists suggest that their behavioral effects, such as the suppression of locomotor activity in rats, are mediated by the stimulation of serotonin receptors, potentially the 5-HT_{1B} and 5-HT_{1C} subtypes.[\[15\]](#) This effect is characteristically blocked by serotonin antagonists.[\[15\]](#) Trazodone, a well-known antidepressant, has an active metabolite, m-CPP, which is structurally similar to pCPP, further linking this chemical class to CNS activity.[\[16\]](#)[\[17\]](#)



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Proposed serotonergic signaling pathway for pCPP.

Applications in Research and Drug Development

The dual nature of **1-(4-Chlorophenyl)piperazine** as both a substance of forensic interest and a valuable synthetic tool defines its primary applications.

- Analytical Reference Standard: Due to its presence in illicit markets, pCPP is sold as a certified analytical reference standard for use in forensic laboratories and research settings to ensure accurate identification.^[1]

- **Pharmaceutical Intermediate:** It is a versatile intermediate for synthesizing a wide range of CNS-active drugs.^{[4][8]} Its structure is a key component in molecules designed to be D2 receptor ligands and was used in the synthesis of the research chemical L-745,870.^{[2][18]} The piperazine moiety is a common pharmacophore in many antipsychotic, anxiolytic, and antidepressant medications.^[8]

Safety and Handling

1-(4-Chlorophenyl)piperazine is classified as an irritant. Proper laboratory safety protocols must be followed to avoid exposure.

Table 4: GHS Hazard and Safety Information

Category	Information	Reference(s)
Pictogram	GHS07 (Exclamation Mark)	^[5]
Signal Word	Warning	^[5]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	^{[5][19]}
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	^{[5][19]}
Target Organs	Respiratory system	^[5]

| Personal Protective Equipment| Dust mask (type N95), safety glasses, chemical-resistant gloves. |[5] |

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